![molecular formula C17H24F2N2O B4935350 2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4935350.png)
2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as CP-154,526 and belongs to the class of piperazine derivatives. In
Wirkmechanismus
CP-154,526 acts as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of the body's stress response system. CP-154,526 binds to the CRF1 receptor, preventing the binding of the endogenous ligand corticotropin-releasing factor (CRF). This results in a reduction in the activity of the stress response system, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CP-154,526 has been found to have several biochemical and physiological effects. It has been shown to reduce the release of stress hormones such as cortisol and ACTH. CP-154,526 has also been found to increase the activity of the brain's reward system, leading to a reduction in drug-seeking behavior. In addition, CP-154,526 has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
CP-154,526 has several advantages for lab experiments. It is a selective antagonist of the CRF1 receptor, which makes it a useful tool for studying the role of the CRF1 receptor in stress-related disorders. CP-154,526 has also been found to have a good safety profile and is well-tolerated in animal models. However, one limitation of CP-154,526 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CP-154,526. One area of research is the development of novel CRF1 receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of CP-154,526 in humans, particularly in the treatment of anxiety and depression. In addition, further studies are needed to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of CP-154,526.
Synthesemethoden
The synthesis of CP-154,526 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3,4-difluorobenzylamine with 1-(2-hydroxyethyl)piperazine to form 1-(3,4-difluorobenzyl)-4-(2-hydroxyethyl)piperazine. The next step involves the reaction of the obtained compound with cyclopropylmethyl chloride in the presence of a base to form 2-[4-(cyclopropylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol. The final compound is purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
CP-154,526 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant properties and has been tested in preclinical models for the treatment of anxiety and depression. CP-154,526 has also been studied for its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylmethyl)-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O/c18-16-4-3-14(9-17(16)19)11-21-7-6-20(10-13-1-2-13)12-15(21)5-8-22/h3-4,9,13,15,22H,1-2,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPCHVKKHQZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(Cyclopropylmethyl)-1-(3,4-difluorobenzyl)piperazin-2-yl]ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.